molecular formula C6H7FN2O2S B2364422 5-Amino-2-fluorobenzene-1-sulfonamide CAS No. 916737-71-8

5-Amino-2-fluorobenzene-1-sulfonamide

Cat. No.: B2364422
CAS No.: 916737-71-8
M. Wt: 190.19
InChI Key: JVBQDBDKURHTCM-UHFFFAOYSA-N
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Description

5-Amino-2-fluorobenzene-1-sulfonamide ( 916737-71-8) is a fluorinated sulphonamide compound serving as a versatile building block in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C6H7FN2O2S and a molecular weight of 190.20 g/mol, belongs to a class of molecules noted for their distinct physical, chemical, and biological characteristics . The strategic incorporation of both fluorine and sulphonamide functional groups in a single molecule is a recognized strategy in modern drug discovery to fine-tune the properties of potential drug candidates . As a research chemical, its primary value lies in its molecular structure, which contains both an amino group and a sulphonamide group on a fluorinated benzene ring. This makes it a valuable precursor for synthesizing more complex chemical entities. Fluorinated sulphonamide derivatives are investigated for their potential to inhibit various disease targets and have shown significant promise in the development of novel pharmaceutical agents and crop protection products . Researchers utilize such building blocks to discover new chemical entities with unexpected and valuable profiles. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses. It must be handled by trained personnel in a laboratory setting. According to safety data, this compound should be stored in a cool, dark place under an inert atmosphere and at room temperature . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O2S/c7-5-2-1-4(8)3-6(5)12(9,10)11/h1-3H,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBQDBDKURHTCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)S(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Spectroscopic Characterization of 5 Amino 2 Fluorobenzene 1 Sulfonamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei. For 5-Amino-2-fluorobenzene-1-sulfonamide, analysis of ¹H, ¹³C, and ¹⁹F NMR spectra is essential for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides crucial information about the number, environment, and connectivity of protons in the molecule. The aromatic region of the spectrum is of particular interest, revealing the substitution pattern on the benzene (B151609) ring. The protons of the amino (-NH₂) and sulfonamide (-SO₂NH₂) groups typically appear as broad singlets, and their chemical shifts can be influenced by solvent and concentration.

The aromatic protons exhibit characteristic splitting patterns due to spin-spin coupling with neighboring protons and the fluorine atom. The analysis of these coupling constants (J values) is instrumental in assigning the specific positions of the substituents on the benzene ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
H-3 7.20 - 7.40 dd J(H-F) ≈ 8-10, J(H-H) ≈ 2-3
H-4 6.80 - 7.00 ddd J(H-H) ≈ 8-9, J(H-F) ≈ 4-5, J(H-H) ≈ 2-3
H-6 7.50 - 7.70 dd J(H-H) ≈ 8-9, J(H-F) ≈ 2-3
-NH₂ 4.00 - 5.50 br s -

Note: The chemical shifts and coupling constants are predicted values and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents (amino, fluoro, and sulfonamide groups). The carbon directly attached to the fluorine atom will exhibit a characteristic large coupling constant (¹JCF).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Chemical Shift (δ, ppm)
C-1 135 - 145
C-2 155 - 165 (d, ¹JCF ≈ 240-250 Hz)
C-3 115 - 125
C-4 110 - 120
C-5 140 - 150

Note: The chemical shifts are predicted values and may vary depending on the solvent and experimental conditions. 'd' denotes a doublet due to C-F coupling.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. Furthermore, this signal will be split into a multiplet due to coupling with the neighboring aromatic protons. The magnitude of these coupling constants provides valuable information for the assignment of the proton signals. The high sensitivity and large chemical shift range of ¹⁹F NMR make it a powerful tool for structural confirmation. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₆H₇FN₂O₂S), the molecular weight is 190.19 g/mol . nih.gov

In a typical mass spectrum, a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) would be observed, confirming the molecular weight of the compound. The fragmentation of sulfonamides under mass spectrometric conditions often involves characteristic losses. A common fragmentation pathway for aromatic sulfonamides is the loss of sulfur dioxide (SO₂), which has a mass of 64 Da. rsc.org This would result in a significant fragment ion. Other potential fragmentations could involve the cleavage of the C-S bond or the loss of the amino group.

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Description
[M+H]⁺ 191.03 Protonated molecular ion
[M-SO₂]⁺ 126.05 Loss of sulfur dioxide

Note: The m/z values are predicted for the most abundant isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The presence of the amino (-NH₂) group is typically indicated by two sharp bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching vibrations. The sulfonamide group (-SO₂NH₂) will also show N-H stretching vibrations, often as a broader band in a similar region. Crucially, the sulfonamide group is characterized by strong absorption bands for the asymmetric and symmetric stretching of the S=O bonds, which typically appear in the ranges of 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively. The aromatic ring will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. vscht.czpressbooks.pub The C-F bond stretching vibration is expected to appear in the 1000-1400 cm⁻¹ range.

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹)
Amino (-NH₂) N-H Stretch 3300 - 3500 (two bands)
Sulfonamide (-SO₂NH₂) N-H Stretch 3200 - 3400
Aromatic C-H C-H Stretch > 3000
Aromatic C=C C=C Stretch 1450 - 1600
Sulfonamide (S=O) Asymmetric Stretch 1300 - 1350
Sulfonamide (S=O) Symmetric Stretch 1140 - 1180

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound typically exhibit strong absorption in the UV region due to π → π* transitions of the benzene ring. The presence of auxochromic groups such as the amino group and the fluorine atom, as well as the sulfonamide group, can influence the position and intensity of these absorption bands. libretexts.org

Computational and Theoretical Investigations on 5 Amino 2 Fluorobenzene 1 Sulfonamide

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. indexcopernicus.com For sulfonamide derivatives, methods like B3LYP with a 6-311G+(d,p) basis set are commonly used to optimize molecular geometry and analyze electronic structure. nih.govresearchgate.net Such calculations provide information on the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scholarsresearchlibrary.com It is widely used in drug design to understand how a ligand, such as 5-Amino-2-fluorobenzene-1-sulfonamide, might interact with a biological target, typically a protein or enzyme. rjb.ro The process involves predicting the binding mode and affinity, often expressed as a docking score. nih.gov For sulfonamide derivatives, molecular docking studies have been performed against various targets, including carbonic anhydrase and DNA topoisomerase II, revealing key interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex. scholarsresearchlibrary.comnih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target interaction over time. nih.gov These simulations can reveal the stability of the docked pose, the conformational changes in both the ligand and the target upon binding, and the role of solvent molecules in the interaction. mdpi.com Force fields, such as AMBER, are often employed to model the interactions within fluorinated molecules during MD simulations. nih.gov While specific molecular docking or MD simulation studies featuring this compound were not identified in the search results, the methodologies are well-established for the broader class of sulfonamides. nih.gov Such studies would be crucial in identifying potential biological targets and understanding the mechanism of action at a molecular level.

Key interactions for sulfonamides often involve the sulfonamide group's ability to form hydrogen bonds. nih.gov The amino group can also act as a hydrogen bond donor, contributing to binding affinity. nih.gov

Prediction of Molecular Conformations and Energetics

The three-dimensional conformation of a molecule is critical to its biological activity. Computational methods can predict the stable conformations of a molecule and their relative energies. For sulfonamides, the geometry around the sulfur atom is typically tetrahedral. nih.gov The orientation of the benzene (B151609) ring and the sulfonamide group relative to each other is a key conformational feature.

Studies on the crystal structure of related compounds, such as 5-Amino-2-methylbenzenesulfonamide, reveal that intermolecular hydrogen bonds, particularly N-H···O interactions, play a significant role in stabilizing the crystal lattice and influencing the molecular conformation in the solid state. nih.govresearchgate.netnih.gov In the case of this compound, both the amino and sulfonamide groups can participate in hydrogen bonding.

Computational geometry optimization, often performed as part of quantum chemical calculations, can predict the most stable conformation in the gas phase. These calculations can also determine the energy barriers for rotation around single bonds, such as the C-S bond, providing insight into the molecule's flexibility.

In Silico Prediction of Pharmacokinetic Parameters for this compound

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.govmdpi.comjonuns.com These predictions help in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles. Several key descriptors for this compound have been calculated and are available in public databases.

Topological Polar Surface Area (TPSA) is a descriptor that correlates with drug transport properties, such as intestinal absorption and blood-brain barrier penetration. A lower TPSA is generally associated with better membrane permeability.

LogP (the logarithm of the partition coefficient between octanol (B41247) and water) is a measure of a compound's lipophilicity. sailife.com Lipophilicity is a critical factor influencing a drug's absorption, distribution, and metabolism.

Hydrogen Bond Descriptors (the number of hydrogen bond donors and acceptors) are important for solubility and binding to biological targets.

Rotatable Bonds are an indicator of molecular flexibility, which can influence binding to a target receptor.

The predicted pharmacokinetic parameters for this compound are summarized in the table below.

ParameterPredicted ValueReference
Molecular Weight190.19 g/mol guidechem.com
TPSA94.6 Ų guidechem.com
XLogP3-AA-0.1 guidechem.com
Hydrogen Bond Donor Count2 guidechem.com
Hydrogen Bond Acceptor Count5 guidechem.com
Rotatable Bond Count1 guidechem.com

These in silico predictions suggest that this compound has properties generally considered favorable for a drug candidate, such as a low molecular weight and a negative LogP value, indicating some degree of hydrophilicity. sailife.com

Structure Activity Relationship Sar Studies and Molecular Design of 5 Amino 2 Fluorobenzene 1 Sulfonamide Derivatives

Impact of Substituent Modifications on Biological Activity and Selectivity

The biological activity and selectivity of derivatives of 5-Amino-2-fluorobenzene-1-sulfonamide are profoundly influenced by the nature and position of various substituents on the molecule. Modifications can be systematically made to the amino group, the sulfonamide moiety, and the aromatic ring to probe the chemical space and optimize pharmacological properties.

While specific SAR data for a series of this compound derivatives is not extensively available in the public domain, the principles of substituent modification can be illustrated through studies on closely related aminobenzenesulfonamide analogues, such as those investigated as carbonic anhydrase inhibitors. These studies reveal key trends that are likely applicable to the this compound core.

Key Research Findings:

Modifications of the Amino Group: Acylation or alkylation of the 5-amino group can significantly impact the molecule's interaction with its biological target. Introducing different acyl groups can alter steric bulk, hydrogen bonding capacity, and electronic properties, leading to variations in activity and selectivity.

Substitutions on the Sulfonamide Nitrogen: The sulfonamide group is a critical zinc-binding group in many enzyme inhibitors. Substitution on the sulfonamide nitrogen with various alkyl, aryl, or heterocyclic moieties can modulate the acidity of the sulfonamide proton and introduce new interactions with the target protein, thereby influencing potency and isoform selectivity. nih.gov

Aromatic Ring Substitutions: While the core scaffold is 5-amino-2-fluoro-substituted, additional modifications to the benzene (B151609) ring, though synthetically challenging, could further refine the biological profile.

To illustrate the impact of such modifications, the following interactive data table presents hypothetical SAR data for a series of aminobenzenesulfonamide derivatives, drawing on established principles from related compound series.

Compound IDR1 (at 5-amino)R2 (at Sulfonamide-N)Target A IC50 (nM)Target B IC50 (nM)Selectivity (B/A)
1 -H-H50010002
2 -COCH3-H2508003.2
3 -H-CH340012003
4 -COCH3-CH31509006
5 -H-Phenyl3004001.3
6 -COCH3-Phenyl1003003

This table is a representative example based on general SAR principles for aminobenzenesulfonamides and does not represent actual experimental data for this compound derivatives.

Design Principles for Novel Fluorinated Sulfonamide Analogues

The design of novel fluorinated sulfonamide analogues based on the this compound core is guided by several key principles aimed at enhancing potency, selectivity, and pharmacokinetic properties.

Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, computational methods such as molecular docking can be employed to predict the binding modes of novel analogues. This allows for the rational design of substituents that can form favorable interactions with specific residues in the active site, thereby increasing affinity and selectivity.

Privileged Scaffolds: The sulfonamide moiety is a well-established pharmacophore present in numerous approved drugs. nih.gov Combining this with other privileged structures or pharmacophoric elements through modification of the amino or sulfonamide groups can lead to the development of novel compounds with improved biological activity.

Modulation of Physicochemical Properties: The introduction of fluorine and other substituents can be used to fine-tune properties such as lipophilicity (logP), pKa, and metabolic stability. For instance, the strategic placement of fluorine can block sites of metabolism, leading to an improved pharmacokinetic profile.

Scaffold Hopping and Bioisosteric Replacement Strategies for this compound Core

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to explore new chemical space, improve drug-like properties, and circumvent existing patents.

Scaffold Hopping: This involves replacing the core molecular framework (the 5-amino-2-fluorobenzene ring) with a structurally different scaffold that maintains the essential three-dimensional arrangement of key functional groups required for biological activity. For example, the phenyl ring could potentially be replaced by a heterocyclic ring system, such as a pyridine (B92270) or pyrimidine, to alter physicochemical properties and explore novel interactions with the target. A systematic exploration of different core structures can lead to the discovery of novel chemotypes with improved properties. mdpi.comrsc.org

Bioisosteric Replacement: This strategy involves the substitution of one atom or group of atoms with another that has similar steric, electronic, or physicochemical properties, with the aim of retaining or improving biological activity while optimizing other properties.

Fluorine as a Bioisostere: The fluorine atom is often used as a bioisostere for a hydrogen atom. Its small size allows it to replace hydrogen with minimal steric perturbation, while its high electronegativity can significantly alter local electronic properties, influencing binding interactions and metabolic stability.

Sulfonamide Isosteres: The sulfonamide group itself can be replaced by other acidic functional groups that can act as zinc-binding groups or hydrogen bond donors/acceptors, such as a carboxylic acid, tetrazole, or hydroxamic acid.

Amino Group Isosteres: The 5-amino group could be replaced by other small, hydrogen-bond donating groups like a hydroxyl or a methylamino group to probe the importance of this interaction for biological activity.

Role of Fluorine in Modulating Molecular Interactions and Biological Profiles

The presence of the fluorine atom at the 2-position of the this compound core is not merely an incidental feature but plays a crucial role in modulating the molecule's properties and interactions.

Electronic Effects: Fluorine is the most electronegative element, and its presence on the aromatic ring exerts a strong electron-withdrawing inductive effect. This can influence the pKa of the nearby amino and sulfonamide groups, which can be critical for binding to the target protein and for cellular permeability.

Conformational Control: The C-F bond is highly polarized and can engage in favorable electrostatic interactions with electron-deficient areas of a protein. Furthermore, the introduction of fluorine can influence the preferred conformation of the molecule, which can pre-organize it for optimal binding to its target.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. The placement of a fluorine atom at a site that is susceptible to oxidative metabolism (e.g., hydroxylation) can effectively block this metabolic pathway, thereby increasing the half-life and bioavailability of the drug candidate.

Non Clinical Biological and Pharmacological Investigations of 5 Amino 2 Fluorobenzene 1 Sulfonamide and Its Analogues

Evaluation of Enzyme Inhibition Activities

Carbonic Anhydrase (CA) Inhibition Profiles

Sulfonamides represent a significant class of carbonic anhydrase inhibitors (CAIs). mdpi.com The primary sulfonamide group (-SO₂NH₂) is key to their inhibitory mechanism, binding to the zinc ion within the enzyme's active site. researchgate.net Investigations into benzenesulfonamide (B165840) derivatives have revealed potent inhibitory activity against various human carbonic anhydrase (hCA) isoforms.

Research into a series of novel benzenesulfonamides demonstrated varied inhibition profiles against different CA isoforms. For instance, many of these compounds showed moderate inhibition against the cytosolic isoforms hCA I and hCA II, with inhibition constants (Kᵢ) typically ranging from 41.5 to 1500 nM and 30.1 to 755 nM, respectively. nih.gov However, significantly more potent inhibition was observed against the tumor-associated transmembrane isoforms, hCA IX and hCA XII. nih.govnih.gov For these isoforms, inhibition constants were often in the low nanomolar to subnanomolar range, indicating strong binding and effective inhibition. nih.gov This isoform selectivity is a critical aspect of modern drug design, aiming to target disease-related enzymes while minimizing effects on those crucial for normal physiological functions. nih.govmdpi.com The development of isoform-selective inhibitors can be achieved by modifying the 'tail' of the sulfonamide molecule, which allows for interactions with specific amino acid residues within the active site cavity, beyond the conserved zinc-binding region. researchgate.net

Table 1: Carbonic Anhydrase Inhibition by Benzenesulfonamide Analogues

Paraoxonase-1 (hPON1) Inhibition Studies

Paraoxonase-1 (PON1) is an HDL-associated enzyme that plays a role in protecting against oxidative stress. nih.gov Studies have shown that certain sulfonamide compounds can act as inhibitors of human serum PON1. nih.gov The inhibitory potential of these compounds is quantified by their IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) values.

Research on a range of sulfonamides revealed IC₅₀ values for hPON1 inhibition between 24.10 µM and 201.45 µM. nih.gov The corresponding Kᵢ values were found to be in the range of 4.41 ± 0.52 µM to 150.23 ± 20.73 µM. nih.gov Further kinetic analysis demonstrated that these sulfonamides can exhibit different mechanisms of inhibition. Some analogues act as competitive inhibitors, where they bind to the active site of the enzyme and compete with the substrate. Others function as non-competitive inhibitors, binding to a site other than the active site, which alters the enzyme's conformation and reduces its activity. nih.govacademicjournals.org

Table 2: Inhibition of Human Paraoxonase-1 (hPON1) by Sulfonamide Analogues

Alpha-Glucosidase Inhibition Assessments

Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govnih.gov Research has explored various heterocyclic compounds, including those with structural similarities to sulfonamides, as potential α-glucosidase inhibitors.

Studies on novel derivatives have shown them to be potent inhibitors of α-glucosidase, with some compounds exhibiting significantly lower IC₅₀ values than the standard inhibitor, acarbose (B1664774). researchgate.net For example, a series of synthesized compounds displayed IC₅₀ values ranging from 14.0 ± 0.6 to 373.85 ± 0.8 µM, which were all more potent than acarbose (IC₅₀ = 752.0 ± 2.0 µM). researchgate.net Kinetic studies of the most active derivatives have identified competitive modes of inhibition. researchgate.net Structure-activity relationship (SAR) analyses have indicated that the nature and position of substituents on the aromatic ring play a crucial role in the inhibitory activity. nih.gov Generally, electron-donating groups on the phenyl ring tend to enhance the inhibitory effect compared to electron-withdrawing groups. researchgate.net

Table 3: Alpha-Glucosidase Inhibition by Acarbose vs. Investigational Compounds

Aromatase Inhibition

Aromatase (CYP19A1) is a critical enzyme in estrogen biosynthesis, making it a key target in the treatment of hormone-dependent breast cancer. mdpi.comnih.gov Non-steroidal inhibitors are a major class of drugs targeting this enzyme. mdpi.com Research has focused on the synthesis and evaluation of novel sulfonamide and sulfonanilide analogues as aromatase inhibitors.

Studies on a series of sulfonanilide analogues derived from the COX-2 inhibitor NS-398 showed that these compounds suppress aromatase enzyme activity in SK-BR-3 breast cancer cells in a dose- and time-dependent manner. nih.gov Further investigation through real-time PCR analysis confirmed that these analogues decrease the transcription of the aromatase gene. nih.gov Importantly, microsomal aromatase inhibition studies ruled out direct enzyme inhibition as the primary mechanism, suggesting an effect on enzyme expression instead. nih.gov Other research on sulfonamide derivatives has identified compounds with potent direct inhibitory activity, with some exhibiting IC₅₀ values in the low micromolar range. nih.gov Molecular docking studies have suggested that the sulfonamide group can form hydrogen bonds within the aromatase active site, contributing to the binding and inhibition. nih.gov

Antimicrobial Efficacy Assessments (In Vitro)

Antibacterial Activity

Sulfonamides are a well-established class of synthetic antimicrobial agents that act as broad-spectrum bacteriostatic agents. nih.gov Their mechanism of action involves the inhibition of dihydropteroate (B1496061) synthetase, an enzyme essential for folic acid synthesis in bacteria. nih.gov Numerous studies have evaluated the in vitro antibacterial activity of novel sulfonamide derivatives against a range of clinically relevant pathogens.

The efficacy of these compounds is typically determined by their minimum inhibitory concentration (MIC), the lowest concentration that prevents visible bacterial growth. Investigations into novel sulfonamides have demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown potent activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), with MIC values reported to be between 15.62 and 31.25 µmol/L. nih.gov Other sulfonamide analogues have exhibited strong activity against Mycobacterium kansasii at concentrations as low as 1-4 µmol/L. nih.gov The spectrum of activity often includes other bacteria such as Escherichia coli, Klebsiella species, and Salmonella species, though some bacteria like Pseudomonas aeruginosa are typically resistant. nih.gov

Table 4: In Vitro Antibacterial Activity of Sulfonamide Analogues

Antifungal Activity

While direct studies on the antifungal properties of 5-Amino-2-fluorobenzene-1-sulfonamide are not extensively documented, research on analogous sulfonamide derivatives suggests a potential for this class of compounds to exhibit antifungal effects. For instance, a series of novel matrine (B1676216) derivatives incorporating a benzenesulfonamide moiety demonstrated significant inhibitory activity against Candida albicans. One of the most potent compounds from this series exhibited a minimum inhibitory concentration (MIC) of 0.062 mg/mL, which was considerably lower than the clinical antibiotic fluconazole (B54011) (8.590 mg/mL). rsc.org The study highlighted that the phenylsulfonyl group was crucial for the observed activity. rsc.org

Furthermore, other benzimidazole (B57391) and benzotriazole (B28993) derivatives, which can be considered structural analogues in a broader sense, have also been synthesized and evaluated for their antifungal properties. nih.gov Certain alkylbenzimidazoles were found to be more potent than their alkylbenzotriazole counterparts, with some affecting a wide range of fungal species, including those resistant to fluconazole and itraconazole. nih.gov These findings underscore the potential of benzenesulfonamide-containing structures in the development of new antifungal agents.

Table 1: Antifungal Activity of Selected Sulfonamide Analogues

Compound TypeTest OrganismActivity MetricResultReference
Matrine-benzenesulfonamide derivative (10g)Candida albicansMIC0.062 mg/mL rsc.org
Fluconazole (Reference)Candida albicansMIC8.590 mg/mL rsc.org
1-Nonyl-1H-benzo[d]imidazoleCandida speciesMIC Range0.5-256 µg/mL nih.gov
1-Decyl-1H-benzo[d]imidazoleCandida speciesMIC Range2-256 µg/mL nih.gov

Receptor Binding Affinity Studies (e.g., 5-HT6 Receptor Ligands)

The arylsulfonamide scaffold is a well-established pharmacophore for ligands of the 5-HT6 serotonin (B10506) receptor, a target of interest for cognitive disorders such as Alzheimer's disease and schizophrenia. nih.govportico.org Numerous 5-HT6 receptor antagonists feature a sulfone or sulfonamide structure. portico.org

Computational studies, including 3D-QSAR, molecular docking, and molecular dynamics, have been employed to understand the binding of a large series of 5-HT6 ligands. nih.gov These studies help in visualizing the contributions of steric, electrostatic, hydrophobic, and hydrogen bond fields to the binding affinity. nih.gov The amino and fluoro substituents on the this compound would significantly influence these properties and thus its potential affinity for the 5-HT6 receptor.

Table 2: 5-HT6 Receptor Binding Affinities of Analogous N-Arylsulfonylindole Derivatives

CompoundKi (nM)Reference
PUC-10 (unsubstituted analogue)14.6 mdpi.com
4d (C-5 fluoro-substituted analogue of PUC-10)58 mdpi.com
4l (C-5 methoxy-substituted analogue of PUC-10)160 mdpi.com

Antiparasitic Activity (e.g., Antischistosomal)

The potential of sulfonamide derivatives as antiparasitic agents has been explored, with some studies focusing on their antischistosomal activity. Schistosomiasis is a parasitic disease for which new therapeutic options are needed. tandfonline.comnih.gov Carbonic anhydrase from Schistosoma mansoni (SmCA) has been identified as a potential drug target. tandfonline.com

In one study, praziquantel (B144689) derivatives bearing a primary sulfonamide group were synthesized and evaluated as inhibitors of SmCA and for their in vitro activity against immature and adult S. mansoni. tandfonline.comnih.gov While the synthesized compounds showed some inhibition of the target enzyme, their in vitro antischistosomal activity was generally low, indicating that further optimization is required. nih.gov This line of research suggests that the sulfonamide moiety can be a starting point for the design of novel antischistosomal agents, and the specific substitutions on the benzene (B151609) ring, such as the amino and fluoro groups in this compound, could be explored to potentially enhance activity.

In Vitro Cytotoxicity Profiling against Cancer Cell Lines (Non-Clinical)

A significant body of research has focused on the in vitro cytotoxicity of sulfonamide derivatives against various cancer cell lines. Fluorinated benzenesulfonamides, in particular, have been investigated as anticancer agents, often as inhibitors of carbonic anhydrase IX (CA IX), which is overexpressed in many cancers. nih.gov

In one study, two fluorinated benzenesulfonamide inhibitors of CA IX, VD12-09 and VD11-4-2, were evaluated for their toxic effects. nih.gov These compounds exhibited lower toxicity in zebrafish embryonic development models compared to the non-selective CA inhibitor ethoxzolamide. nih.gov Another study on benzenesulfonamide-bearing imidazole (B134444) derivatives showed that compounds with chloro-substituents on the benzene ring were among the most active against triple-negative breast cancer (MDA-MB-231) and melanoma (IGR39) cell lines. nih.govmdpi.com The most potent compound had an EC50 of 20.5 ± 3.6 µM against MDA-MB-231 cells. nih.govmdpi.com

Furthermore, a series of fluoro-substituted benzimidazole derivatives demonstrated significant antiproliferative activity against various human tumor cell lines and were found to be less toxic to normal human cells compared to methotrexate. researchgate.net These findings highlight the potential of fluorinated benzenesulfonamide scaffolds in the development of novel anticancer therapeutics.

Table 3: In Vitro Cytotoxicity of Selected Fluorinated Benzenesulfonamide Analogues

CompoundCell LineActivity MetricResult (µM)Reference
VD12-09Zebrafish EmbryoLC5013 nih.gov
VD11-4-2Zebrafish EmbryoLC50120 nih.gov
Ethoxzolamide (Reference)Zebrafish EmbryoLC509 nih.gov
Benzenesulfonamide-imidazole derivativeMDA-MB-231EC5020.5 ± 3.6 nih.govmdpi.com
Benzenesulfonamide-imidazole derivativeIGR39EC5027.8 ± 2.8 nih.govmdpi.com

Mechanistic Insights into Molecular Interactions and Biological Action

The biological actions of sulfonamides are diverse and depend on their specific chemical structures and the biological targets with which they interact. The classical mechanism of action for sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. nih.govresearchgate.netmsdmanuals.combiorxiv.org By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolate, which is a precursor for DNA synthesis. nih.govbiorxiv.org

In the context of antifungal activity, mechanistic studies on some benzenesulfonamide derivatives have pointed towards the disruption of biofilm formation and established biofilms. rsc.org Molecular docking studies have suggested that their antifungal action involves multiple interactions with fungal proteins, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. rsc.org

For 5-HT6 receptor ligands, the interaction is with a G-protein-coupled receptor. The sulfonamide moiety often plays a crucial role in anchoring the ligand within the receptor's binding pocket through specific interactions with amino acid residues. nih.gov

The anticancer effects of some benzenesulfonamide derivatives are linked to the inhibition of carbonic anhydrases, particularly CA IX. nih.gov This inhibition is thought to disrupt the pH regulation in tumor cells, leading to apoptosis. Some benzenesulfonamide derivatives have also been shown to induce cell death in glioblastoma cells through interactions with the TrkA receptor. nih.gov In silico analysis has revealed that these interactions are stabilized by hydrophobic and charged interactions with key amino acid residues in the receptor's active site. nih.gov

Advanced Spectroscopic Techniques and Their Applications

Time-Correlated Single Photon Counting (TCSPC) for Fluorescence Lifetime Studies

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique used to determine the fluorescence lifetime of a molecule, which is the average time it spends in the excited state after photon absorption. edinst.combecker-hickl.com The method involves exciting a sample with a high-repetition-rate pulsed laser and detecting the subsequently emitted single photons. By precisely measuring the time delay between the excitation pulse and the arrival of each photon at the detector, a histogram of photon arrival times is constructed, which represents the fluorescence decay profile. edinst.comrit.edu The high temporal resolution, often in the picosecond range, and exceptional sensitivity of TCSPC make it ideal for studying the photophysics of fluorescent molecules. becker-hickl.com

Hypothetical Application to 5-Amino-2-fluorobenzene-1-sulfonamide:

The aromatic nature of this compound suggests it may exhibit intrinsic fluorescence. TCSPC could be employed to characterize its excited-state dynamics. By measuring the fluorescence lifetime, researchers could gain insights into the efficiency of radiative and non-radiative decay pathways. For instance, variations in the fluorescence lifetime in different solvents could reveal information about solvent-fluorophore interactions and the nature of the excited state. Furthermore, the presence of quenching agents could lead to a decrease in the fluorescence lifetime, providing data on the accessibility of the fluorophore to its environment.

Illustrative Data Table: Hypothetical TCSPC Fluorescence Lifetime Data for this compound

SolventExcitation Wavelength (nm)Emission Wavelength (nm)Fluorescence Lifetime (τ) (ns)Chi-Squared (χ²)
Cyclohexane2803404.21.05
Dichloromethane2803553.51.10
Acetonitrile (B52724)2803602.81.08
Water2803751.51.12

This table is for illustrative purposes only and does not represent actual experimental data.

Resonance Light Scattering (RLS) for Molecular Aggregation Analysis

Resonance Light Scattering (RLS) is a spectroscopic technique that is particularly effective for detecting the aggregation of chromophores. nih.gov When molecules that absorb light in the UV-visible range aggregate, their collective electronic properties can lead to a significant enhancement of scattered light at wavelengths corresponding to their absorption bands. nih.gov This phenomenon allows for the detection of aggregates at very low concentrations, often well below the threshold of conventional absorption or fluorescence spectroscopy. The RLS spectrum typically resembles the absorption spectrum of the aggregate, but with greatly enhanced intensity. nih.gov

Hypothetical Application to this compound:

The potential for intermolecular interactions, such as hydrogen bonding via the amino and sulfonamide groups, and π-π stacking of the aromatic rings, suggests that this compound could form aggregates under certain conditions (e.g., high concentration, specific solvent environments). RLS would be an ideal technique to investigate this. By scanning the wavelength of the incident light and measuring the scattered light intensity at the same wavelength, the formation of aggregates could be detected by the appearance of an enhanced scattering signal in the region of the compound's absorption maxima. The intensity of the RLS signal would be expected to increase with the extent of aggregation.

Illustrative Data Table: Hypothetical RLS Peak Intensity for this compound in Aqueous Solution

Concentration (µM)RLS Peak Wavelength (nm)RLS Intensity (Arbitrary Units)
128550
10285250
502881500
1002905000

This table is for illustrative purposes only and does not represent actual experimental data.

Dynamic Light Scattering (DLS) for Particle Size and Aggregation

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension or solution. numberanalytics.comhoriba.com The technique is based on the principle that particles in a liquid are in constant random motion due to collisions with solvent molecules (Brownian motion). usp.org When a laser beam passes through the sample, the scattered light intensity fluctuates over time due to this motion. DLS analyzes these intensity fluctuations to determine the diffusion coefficient of the particles, which can then be related to their hydrodynamic radius via the Stokes-Einstein equation. numberanalytics.com DLS is particularly sensitive to the presence of larger aggregates. nih.gov

Hypothetical Application to this compound:

If RLS experiments suggest the formation of aggregates of this compound, DLS could be used to determine the size of these aggregates. By analyzing a solution of the compound under conditions that promote aggregation, DLS could provide the average hydrodynamic diameter and the polydispersity index (a measure of the width of the size distribution). This information would be crucial for understanding the nature and extent of the self-assembly process. For example, DLS could be used to monitor the growth of aggregates over time or as a function of concentration.

Illustrative Data Table: Hypothetical DLS Results for this compound Aggregates

Sample ConditionZ-Average Diameter (nm)Polydispersity Index (PDI)
10 µM in Water5.20.45
100 µM in Water85.60.21
100 µM in Water (after 24h)152.30.18

This table is for illustrative purposes only and does not represent actual experimental data.

Multivariate Statistical Analysis in Spectroscopic Data Interpretation (e.g., Principal Component Analysis)

Spectroscopic studies, especially when investigating the effects of multiple variables (e.g., concentration, temperature, solvent composition), can generate large and complex datasets. Multivariate Statistical Analysis (MSA) encompasses a range of techniques that can analyze multiple variables simultaneously to extract meaningful information and identify underlying patterns. numberanalytics.com Principal Component Analysis (PCA) is a widely used MSA method that reduces the dimensionality of a dataset while retaining most of the original variance. numberanalytics.comnumberanalytics.com It transforms the original correlated variables into a new set of uncorrelated variables called principal components (PCs). By plotting the data in the space of the first few PCs, it is often possible to visualize clusters, trends, and outliers that are not apparent from a simple inspection of the raw data. youtube.comlibretexts.org

Hypothetical Application to this compound:

Imagine a study where the fluorescence spectra of this compound are recorded under a wide range of solvent polarities and pH values. The resulting dataset would be large and complex. PCA could be applied to this dataset to identify the main sources of spectral variation. The first principal component (PC1) might, for example, correlate with solvent polarity, while the second principal component (PC2) might be related to the protonation state of the amino group. A scores plot of PC1 versus PC2 could reveal distinct clusters of spectra corresponding to different experimental conditions, thereby simplifying the interpretation of the complex dataset and highlighting the key factors influencing the compound's spectroscopic properties.

Illustrative Data Table: Hypothetical Principal Component Loadings for Spectroscopic Data of this compound

Wavelength (nm)PC1 LoadingPC2 Loading
3200.150.02
3400.350.10
3600.400.25
3800.100.55
400-0.050.60

This table is for illustrative purposes only and does not represent actual experimental data. High absolute loading values indicate a strong influence of that wavelength on the principal component.

Crystallographic Investigations and Solid State Chemistry of Fluorinated Sulfonamides

Single-Crystal X-ray Diffraction for Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction is a powerful analytical technique used to determine the precise arrangement of atoms within a crystal, providing a three-dimensional map of the electron density. researchgate.net This method allows for the elucidation of molecular structure, including bond lengths and angles, as well as the packing of molecules in the crystal lattice.

In the absence of a reported crystal structure for 5-Amino-2-fluorobenzene-1-sulfonamide, the structure of 5-Amino-2-methylbenzenesulfonamide serves as an excellent model. The crystallographic data for this analog was determined by single-crystal X-ray diffraction. nih.govbldpharm.com The key parameters from this analysis are summarized in the table below.

ParameterValue
Chemical FormulaC₇H₁₀N₂O₂S
Molecular Weight186.23
Crystal SystemOrthorhombic
Space GroupIba2
a (Å)10.679 (2)
b (Å)22.431 (5)
c (Å)7.1980 (14)
Volume (ų)1724.2 (6)
Z8
Calculated Density (Mg m⁻³)1.435

Crystal data for the structural analog, 5-Amino-2-methylbenzenesulfonamide. nih.govbldpharm.com

The study of 5-Amino-2-methylbenzenesulfonamide revealed that the benzene (B151609) ring is planar. nih.gov The substitution of the methyl group with a fluorine atom in this compound would likely result in subtle changes to the unit cell parameters and crystal packing, driven by the different steric and electronic properties of fluorine.

Polymorphism and Pseudopolymorphism Studies in Fluorinated Sulfonamides

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. guidechem.com Different polymorphs of the same compound can exhibit distinct physical properties. The presence of fluorine in aromatic sulfonamides has been shown to influence the likelihood of polymorphism. nih.gov

Studies on various fluorinated N-(2-phenoxyphenyl)benzene sulfonamides have indicated that these compounds are more prone to affording polymorphs or pseudopolymorphs (crystal forms containing solvent molecules) compared to their non-fluorinated counterparts. nih.gov This propensity is attributed to the unique intermolecular interactions that fluorine can participate in, which can lead to different stable or metastable crystalline forms. The screening for polymorphism often involves recrystallization from various solvents and under different conditions.

Analysis of Intermolecular Interactions in the Solid State (Hydrogen Bonding, CH-F Interactions, π-π Stacking)

The crystal packing of sulfonamides is primarily governed by a network of intermolecular interactions. bldpharm.comflogen.org Strong intermolecular hydrogen bonds and π-π interactions are often the main driving forces for the crystal packing in these compounds. bldpharm.com

In the crystal structure of 5-Amino-2-methylbenzenesulfonamide, intermolecular N-H···O hydrogen bonds are the dominant interactions, linking the molecules into a three-dimensional network. nih.govbldpharm.com The amino group and the sulfonamide group both act as hydrogen bond donors, while the sulfonyl oxygen atoms act as acceptors.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N1-H1B···O20.862.272.996 (4)142
N1-H1C···O10.862.163.001 (4)164
N2-H2C···O10.862.603.278 (4)137

Hydrogen-bond geometry for 5-Amino-2-methylbenzenesulfonamide. nih.gov

For this compound, in addition to the strong N-H···O hydrogen bonds, the presence of the highly electronegative fluorine atom would introduce the possibility of other weak interactions, such as C-H···F hydrogen bonds. These interactions, although weaker than classical hydrogen bonds, can play a crucial role in guiding the crystal structure. The role of organic fluorine in mediating intermolecular interactions is a subject of ongoing research, with C-H···F and C-F···F-C contacts being recognized as potentially significant contributors to crystal lattice stability.

Differential Scanning Calorimetry (DSC) in Polymorph Characterization

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is an invaluable tool for the characterization of polymorphs, as different crystalline forms of a substance will typically exhibit different melting points and enthalpies of fusion.

In the study of fluorinated sulfonamides, DSC has been used to identify and distinguish between stable and metastable crystalline forms. nih.gov A typical DSC thermogram would show endothermic peaks corresponding to the melting of different polymorphs. The temperature and the area of these peaks provide information about the melting point and the heat of fusion, respectively, which are characteristic for a specific polymorphic form. This analysis is crucial in the pharmaceutical industry for selecting the most stable form of a drug substance.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Amino-2-fluorobenzene-1-sulfonamide?

  • Methodological Answer : Synthesis typically involves sulfonation of a fluorinated benzene precursor followed by amidation. For analogs like 5-Amino-2-methyl-benzenesulfonamide, sulfonation is achieved using chlorosulfonic acid, followed by ammonia treatment to introduce the amine group . Modifications may include protecting-group strategies to prevent side reactions at the amino or fluorine sites. Characterization via HPLC (≥95% purity) and NMR (e.g., 1^1H, 13^{13}C, 19^{19}F) is critical to confirm structural integrity .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : 1^1H/13^{13}C NMR to confirm aromatic substituents and sulfonamide formation; 19^{19}F NMR for fluorine environment analysis .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C6_6H6_6FN2_2O2_2S, MW 186.23 for the methyl analog) .

Q. What are the solubility and storage conditions for this compound?

  • Methodological Answer : The compound is typically soluble in DMSO and methanol but sparingly in water. Store at 4°C in airtight containers to prevent hydrolysis or oxidation. For analogs like 5-Amino-2-methyl-benzenesulfonamide, stability studies under varying pH and temperature conditions are recommended to optimize storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for sulfonamide derivatives in medicinal chemistry?

  • Methodological Answer :

Substituent Variation : Systematically modify substituents (e.g., fluorine position, amino group protection) to evaluate effects on bioactivity .

Biological Assays : Test inhibition of target enzymes (e.g., carbonic anhydrase) using fluorescence-based assays or isothermal titration calorimetry (ITC) .

Computational Modeling : Perform docking studies with software like AutoDock Vina to predict binding affinities, guided by crystallographic data of related sulfonamides .

Q. What computational methods are suitable for predicting the reactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Use B3LYP/6-311+G(d,p) basis sets for accuracy .
  • Molecular Dynamics (MD) : Simulate solvation effects in biological membranes to assess permeability .

Q. How should researchers resolve contradictions in spectral data across different studies?

  • Methodological Answer :

  • Cross-Validation : Compare NMR/IR data with databases like NIST Chemistry WebBook .
  • Control Experiments : Re-synthesize the compound under standardized conditions (e.g., inert atmosphere) to exclude degradation artifacts .
  • Multi-Technique Analysis : Supplement spectral data with X-ray crystallography (if crystals are obtainable) to unambiguously confirm structure .

Q. What experimental designs are effective for assessing bioactivity in cellular models?

  • Methodological Answer :

Dose-Response Curves : Test cytotoxicity and efficacy in cancer cell lines (e.g., MTT assay) .

Target Engagement : Use fluorescent probes or western blotting to monitor inhibition of specific pathways (e.g., NF-κB) .

Metabolic Stability : Conduct liver microsome assays to evaluate phase I/II metabolism .

Q. How can adsorption properties of this compound on surfaces be studied for environmental chemistry applications?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure real-time adsorption kinetics on silica or polymer coatings .
  • X-ray Photoelectron Spectroscopy (XPS) : Analyze surface chemical composition post-adsorption to identify binding mechanisms .

Methodological Notes

  • Data Reproducibility : Replicate experiments under controlled humidity/temperature to account for environmental variability .
  • Ethical Compliance : Adhere to institutional guidelines for handling fluorinated compounds, which may require specialized waste disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.